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molecular formula C8H8BrFO B1374373 1-Bromo-3-fluoro-5-(methoxymethyl)benzene CAS No. 1383985-25-8

1-Bromo-3-fluoro-5-(methoxymethyl)benzene

Cat. No. B1374373
M. Wt: 219.05 g/mol
InChI Key: UFSWEZXGAMCWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09248129B2

Procedure details

NaH (60% dispersion in mineral oil, 245 mg, 6.12 mmol) was added to a solution of (3-bromo-5-fluorophenyl)methanol (1.195 g, 5.83 mmol) in 2-Me THF (20 mL). After gas evolution had ceased, MeI (0.455 mL, 7.29 mmol) was added and the resulting mixture was stirred at r.t. for 16 h. Another portion of NaH (50 mg, 2.1 mmol) and Met (0.10 mL, 1.6 mmol) were added and the mixture was heated to 60° C. for 2 h. The cooled mixture was diluted with EtOAc, washed with water, dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography on silica (gradient of 0-15% EtOAc in heptane) to give 0.810 g (63% yield) of the title compound: 1H NMR (400 MHz, DMSO-d6) δ ppm 3.30 (s, 3H), 4.38-4.46 (m, 2H), 7.18 (m, 1H), 7.37 (s, 1H), 7.44-7.50 (m, 1H); MS (EI) m/z 218 M′.
Name
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
1.195 g
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.455 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH2:11][OH:12])[CH:7]=[C:8]([F:10])[CH:9]=1.CI.N[C@H:16](C(O)=O)CCSC>CCOC(C)=O>[Br:3][C:4]1[CH:5]=[C:6]([CH2:11][O:12][CH3:16])[CH:7]=[C:8]([F:10])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.195 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)CO
Name
2-Me THF
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.455 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.1 mL
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at r.t. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60° C. for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (gradient of 0-15% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)COC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 231.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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